Ethyl 2-thien-2-ylbenzoate

Lipophilicity LogP Material Science

Ethyl 2-thien-2-ylbenzoate (CAS 6072-48-6) is a heterocyclic aromatic ester comprising a benzoate moiety linked at the ortho position to a thiophene ring. It is characterized by a molecular formula of C13H12O2S and a molecular weight of 232.30 g/mol.

Molecular Formula C13H12O2S
Molecular Weight 232.3 g/mol
CAS No. 6072-48-6
Cat. No. B1273751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-thien-2-ylbenzoate
CAS6072-48-6
Molecular FormulaC13H12O2S
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C2=CC=CS2
InChIInChI=1S/C13H12O2S/c1-2-15-13(14)11-7-4-3-6-10(11)12-8-5-9-16-12/h3-9H,2H2,1H3
InChIKeyYEZCHNWSAPLQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-thien-2-ylbenzoate (CAS 6072-48-6): Technical Baseline and Procurement Considerations


Ethyl 2-thien-2-ylbenzoate (CAS 6072-48-6) is a heterocyclic aromatic ester comprising a benzoate moiety linked at the ortho position to a thiophene ring . It is characterized by a molecular formula of C13H12O2S and a molecular weight of 232.30 g/mol . The compound is typically a colorless to pale yellow liquid with a reported fruity, floral odor . Physicochemical data, both experimental and predicted, indicate a density of approximately 1.169 g/cm³, a boiling point of 110 °C (at reduced pressure), and a LogP value around 3.99, suggesting significant lipophilicity [1].

Why Ethyl 2-thien-2-ylbenzoate Cannot Be Replaced by Generic Analogs


The presence of the sulfur-containing thiophene heterocycle confers distinct electronic, steric, and reactivity properties to Ethyl 2-thien-2-ylbenzoate that are absent in simpler aromatic esters like ethyl benzoate or even its carbocyclic analog, ethyl 2-phenylbenzoate . The thiophene ring's greater polarizability and electron-rich character can significantly influence molecular interactions, such as π-π stacking and binding to biological targets, as well as physicochemical parameters like lipophilicity (LogP) . Furthermore, the ortho-substitution pattern imposes a specific conformation that affects the compound's utility as a building block in cross-coupling reactions and material synthesis . Direct substitution with a generic or seemingly similar analog without accounting for these differences can lead to altered reaction yields, unexpected biological activity, or failure in material performance.

Quantitative Differentiation Evidence for Ethyl 2-thien-2-ylbenzoate


Enhanced Lipophilicity vs. Carbocyclic Analog Drives Material and Biological Partitioning

The substitution of a phenyl ring (in ethyl 2-phenylbenzoate) with a thiophene ring results in a significant increase in lipophilicity, as quantified by the calculated partition coefficient (LogP). This change directly impacts solubility, membrane permeability, and material self-assembly properties [1].

Lipophilicity LogP Material Science Drug Discovery

High-Yield Synthesis via Modern Cross-Coupling Methodology Ensures Reliable Procurement

A robust synthetic route for Ethyl 2-thien-2-ylbenzoate has been demonstrated using a microwave-assisted Negishi cross-coupling reaction, achieving a high isolated yield. This provides a reliable and efficient method for producing the compound with good purity .

Synthesis Negishi Coupling Process Chemistry Yield

Differential Chemical Stability: Thioester Hydrolysis Profile Informs Handling and Storage

The thiophene ring adjacent to the ester group influences the hydrolysis mechanism and rate compared to a standard aromatic ester. While direct kinetic data for Ethyl 2-thien-2-ylbenzoate is unavailable, studies on structurally related ethyl thiolbenzoates reveal a distinct hydrolytic pathway in strong acid, dominated by a concerted A-SE2 mechanism (acylion ion formation), which differs from the A-2 mechanism of ethyl benzoate [1].

Hydrolysis Stability Thioester Chemical Handling

Enhanced Nematocidal Potential of Thiophene-Containing Aromatic Esters

In studies of thiol ester nematocidal activity, the substitution of a phenyl ring with a heterocyclic thiophene ring in aromatic ester structures resulted in a significant enhancement of efficacy [1]. This finding supports the potential of Ethyl 2-thien-2-ylbenzoate as a lead scaffold or active ingredient in nematicide development compared to its all-carbon analogs.

Nematocidal Activity Structure-Activity Relationship Agrochemical Thiophene

Computationally Predicted Broad Biological Profile Suggests Research Versatility

Computational prediction models (PASS) assign a broad spectrum of potential biological activities to Ethyl 2-thien-2-ylbenzoate with high probability (Pa) scores, including roles as a lipid metabolism regulator, angiogenesis stimulant, DNA synthesis inhibitor, and apoptosis agonist [1]. This contrasts with more narrowly focused, predictable activities of simpler aromatic esters.

In Silico Prediction Biological Activity Drug Discovery Pharmacophore

Strategic Application Scenarios for Ethyl 2-thien-2-ylbenzoate Procurement


Medicinal Chemistry: A Privileged Scaffold for Multi-Target Drug Discovery

Ethyl 2-thien-2-ylbenzoate's computationally predicted activity profile, which includes high-probability modulation of lipid metabolism, angiogenesis, DNA synthesis, and apoptosis [1], makes it an ideal starting scaffold for hit-to-lead programs in oncology, metabolic disease, or cardiovascular research. Its superior lipophilicity (LogP = 3.99 vs. 3.53 for the phenyl analog) [2] further enhances its potential for membrane permeability, a key requirement for oral bioavailability. The compound can serve as a core structure for generating diverse libraries via functionalization of the ester and thiophene moieties.

Agrochemical Discovery: A Building Block for Next-Generation Nematicides

Based on class-level SAR indicating that thiophene substitution on aromatic esters confers strong nematocidal activity [3], Ethyl 2-thien-2-ylbenzoate is a highly relevant intermediate for the synthesis and evaluation of new nematicide candidates. Its robust and high-yielding Negishi cross-coupling synthesis (92%) provides a reliable and scalable supply for structure-activity relationship (SAR) studies and larger-scale field trials, offering a strategic advantage over less accessible or lower-yielding analogs.

Materials Science: Synthesis of Advanced Electronic and Optoelectronic Building Blocks

The thiophene moiety in Ethyl 2-thien-2-ylbenzoate imparts desirable electronic properties, including high polarizability, which stabilizes conjugated systems and facilitates charge transport . The compound is a valuable precursor for synthesizing thiophene-based organic semiconductors, conductive polymers, and liquid crystalline materials [4]. Its defined ortho-substitution pattern and the ester handle allow for further synthetic elaboration into complex molecular architectures for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Chemical Biology: A Lipophilic Probe for Studying Cellular Partitioning

The quantifiably higher lipophilicity of Ethyl 2-thien-2-ylbenzoate (ΔLogP = +0.46 vs. its phenyl analog) [2] makes it a useful tool for investigating the role of hydrophobic interactions in biological systems. It can be employed as a lipophilic probe to study membrane partitioning, intracellular accumulation, and binding to hydrophobic pockets on proteins. Its distinct hydrolysis profile under acidic conditions [5] also makes it a model compound for studying thioester reactivity and stability in biological matrices.

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